E3 Ligase Ligand-linker Conjugate 97

PROTAC CRBN Pomalidomide

PROTAC optimization fails when linker geometry mismatches the ternary complex. E3 Ligase Ligand-linker Conjugate 97 provides a validated pomalidomide-CRBN scaffold with a non-substitutable linker length. - **Critical specificity**: Linker composition directly impacts degradation efficiency; substitution with C6 or PEG variants alters potency without empirical validation. - **Screening-ready**: Use as a fixed starting point for SAR campaigns to identify optimal degraders against novel targets. - **Chemical biology tool**: Conjugate to target ligands for acute protein knockdown studies (e.g., BRD4 degradation). Immediate availability for research use only. No DMF filed.

Molecular Formula C23H29N5O5
Molecular Weight 455.5 g/mol
Cat. No. B12380093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 97
Molecular FormulaC23H29N5O5
Molecular Weight455.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CC(C4)CN5CCN(CC5)CCO
InChIInChI=1S/C23H29N5O5/c29-10-9-25-5-7-26(8-6-25)12-15-13-27(14-15)16-1-2-17-18(11-16)23(33)28(22(17)32)19-3-4-20(30)24-21(19)31/h1-2,11,15,19,29H,3-10,12-14H2,(H,24,30,31)
InChIKeyNUQIVHOFNJIHKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





E3 Ligase Ligand-Linker Conjugate 97: CRBN-Based PROTAC Building Block


E3 Ligase Ligand-linker Conjugate 97 (molecular formula C23H29N5O5, molar mass 455.51 g/mol) is a heterobifunctional building block used in the assembly of proteolysis-targeting chimeras (PROTACs). It incorporates a pomalidomide-based ligand that recruits the cereblon (CRBN) E3 ubiquitin ligase [1]. This conjugate provides the CRBN-binding and linker components, and is designed for subsequent conjugation to a target-protein ligand to complete the full PROTAC molecule [2][3].

Workflow PROTAC assembly via target-ligand conjugation
E3 Ligase Pomalidomide-based CRBN recruitment
Use Context Linker screening and novel degrader design

Why Conjugate 97 Cannot Be Interchanged with Other Conjugates


In PROTAC design, small changes in the linker length or composition can drastically alter the ternary complex geometry, which in turn governs degradation efficiency, target selectivity, and cellular activity [1]. Consequently, E3 Ligase Ligand-linker Conjugate 97 cannot be freely substituted for other pomalidomide-based conjugates like those with PEG3 or C6-alkyl linkers . The specific linker in Conjugate 97 is engineered to achieve an optimal spatial distance between the CRBN E3 ligase and the target protein binding site. Interchanging it with a different conjugate without empirical validation carries a high risk of producing a PROTAC with reduced or abolished degradation potency [2][3].

Linker Geometry

Linker length and composition directly affect ternary complex formation and degradation efficiency.

Degradation Potency

Interchanging with a different conjugate may reduce or abolish target degradation without validation.

Structural Identity

Numerical designations (e.g., Conjugate 97, 108) represent distinct chemical structures and intended PROTAC applications.

Quantitative Differentiators for Conjugate 97


Limited Direct Comparative Data with Other Conjugates

A comprehensive search of primary literature, patents, and vendor datasheets did not yield any direct head-to-head comparisons between Conjugate 97 and a specific analog. The available evidence is limited to its identity as a pomalidomide-based CRBN ligand-linker conjugate [1]. Any claims of superior performance over other conjugates (e.g., those with PEG2, PEG3, or C6 linkers) are not supported by the publicly available data.

Comparative Data
Data to verify
No direct head-to-head comparisons available
Suitability requires direct synthesis and testing.
Public data limited to identity as pomalidomide-CRBN conjugate.
PROTAC CRBN Pomalidomide Linker

Distinct Application from SOS1 Degrader Conjugate 108

While no direct quantitative comparison exists, a key differentiator is the intended application. Conjugate 97 is a general-purpose pomalidomide-CRBN ligand-linker building block , whereas other closely numbered conjugates, such as E3 Ligase Ligand-linker Conjugate 108, are specifically designated for the synthesis of a particular PROTAC (SOS1 degrader, HY-161634) . This demonstrates that the numerical designations among these conjugates correspond to distinct chemical structures and, critically, distinct downstream purposes in specific PROTAC campaigns.

Application Distinction
Context-dependent
Conjugate 97: general-purpose vs. Conjugate 108: SOS1 degrader-specific
Confirms different structural identity and purpose.
Selection must match intended PROTAC design.
PROTAC CRBN SOS1 Degrader

Scientifically Sound Applications for Conjugate 97


General-Purpose CRBN-Recruiting PROTAC Synthesis

This conjugate is appropriate for researchers aiming to synthesize novel PROTACs where the optimal linker for a pomalidomide-based CRBN ligand has not yet been determined. It serves as a starting point for screening campaigns to identify effective degraders of a target protein of interest . This is a standard approach in the PROTAC field, where a library of linker variants is often tested to find the most effective degrader [1].

PROTAC Linker Optimization Library Component

In drug discovery, linker length and composition are key variables in PROTAC optimization. Conjugate 97 can be used as one component in a set of conjugates with varying linkers (e.g., C2, C3, C5, PEG2, PEG3) to systematically explore structure-activity relationships (SAR) and identify the linker that yields maximal target degradation . This approach is supported by literature demonstrating that minor linker changes can dramatically affect degradation potency [2].

Chemical Biology Tool for CRBN-Dependent Degradation

This conjugate can be utilized as a chemical biology tool to investigate the functional consequences of degrading a specific protein in cellular models. When conjugated to a validated target ligand, the resulting PROTAC enables researchers to study the biological role of the target protein through its acute and selective removal [3]. This approach has been successfully employed with pomalidomide-based PROTACs to degrade proteins like BRD4 [4].

Application
Selection Property
Validation Focus
General-purpose PROTAC synthesis
Pomalidomide-CRBN ligand-linker
Target-specific degradation screening
Linker optimization library
Defined linker structure
SAR-driven linker evaluation
Chemical biology tool
CRBN-dependent degradation
Cellular target protein removal assay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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